4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

ALDH3A1 Enzyme Inhibition Cancer Research

This para-substituted benzaldehyde derivative (CAS 71760-44-6) is indispensable for reproducible ALDH3A1 inhibition (IC50 2.10 µM) in cancer stem cell research. Its precise morpholinopropoxy chain geometry ensures correct target binding, making it the verified precursor for Gefitinib-class kinase inhibitors. Avoid regioisomers (CAS 72108-02-2/82625-44-3) that alter biological outcomes. High-purity (≥98%) lots enable reliable SAR studies and process scale-up.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 71760-44-6
Cat. No. B1316787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Morpholin-4-YL-propoxy)-benzaldehyde
CAS71760-44-6
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2
InChIKeyVQOGMXOCLIIIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6): Key Intermediate and Building Block for Drug Discovery and Synthesis


4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6) is an organic compound classified as a benzaldehyde derivative featuring a morpholine ring connected via a propoxy linker. With a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol, this compound serves as a versatile intermediate in pharmaceutical research and chemical synthesis . Its structure incorporates key functional groups—an aldehyde moiety for further derivatization and a morpholine ring that enhances solubility and modulates biological interactions—making it a valuable building block for constructing more complex molecules . This compound is specifically utilized in the synthesis of kinase inhibitors and other bioactive agents, and it exhibits quantifiable biological activity that differentiates it from closely related structural analogs .

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6): Why Direct Substitution with Regioisomers or Core-Modified Analogs is Not Recommended


4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6) cannot be simply replaced by its regioisomers, such as 2-(3-morpholinopropoxy)benzaldehyde (CAS 72108-02-2) or 3-(3-morpholinopropoxy)benzaldehyde (CAS 82625-44-3), nor by core-modified analogs like 2-hydroxy-4-morpholin-4-yl-benzaldehyde (DNA-PK Inhibitor IV), without altering both chemical and biological outcomes . The specific para-substitution pattern on the benzaldehyde ring, coupled with the flexible three-carbon propoxy linker, defines a unique spatial and electronic profile that directly impacts key properties such as receptor binding affinity, cellular activity, and synthetic utility [1]. The evidence presented below quantitatively demonstrates that even subtle structural changes lead to significant differences in inhibition profiles, physicochemical behavior, and application suitability, underscoring the necessity for precise selection in research and industrial settings .

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6): Evidence-Based Differentiators for Procurement and Application Decisions


ALDH3A1 Inhibition Profile of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde: Moderate Potency with Target Selectivity

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6) demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer cell chemoresistance and stem cell maintenance [1]. In a spectrophotometric assay measuring the inhibition of ALDH3A1-mediated benzaldehyde oxidation, this compound exhibited an IC50 value of 2.10 µM (2,100 nM) following a 1-minute preincubation with the enzyme before substrate addition [1]. This level of activity positions it as a useful tool compound for exploring ALDH3A1 biology, particularly as a chemical probe with a defined and quantifiable potency. Its value is in its 'hit' or 'tool' level potency, which is sufficient for target validation and mechanistic studies, unlike structurally unrelated, high-potency ALDH inhibitors like DEAB, which are often used as pan-ALDH controls and can complicate data interpretation due to off-target effects [2].

ALDH3A1 Enzyme Inhibition Cancer Research Drug Discovery

Antiproliferative Activity in MCF7 Breast Cancer Cells: Quantifiable Cytotoxicity at Relevant Concentrations

The compound exhibits measurable antiproliferative effects against the human breast adenocarcinoma cell line MCF7, a widely used model in oncology research [1]. In a 72-hour MTT assay, 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde inhibited MCF7 cell growth, providing a specific biological effect that is not a generic feature of all benzaldehyde derivatives [1]. The activity in this cell line suggests a potential avenue for developing anti-cancer agents, with the compound serving as a starting point for further optimization. This contrasts with the structurally related compound, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (DNA-PK Inhibitor IV), which demonstrates a completely different biological profile focused on kinase inhibition .

Breast Cancer Cytotoxicity Antiproliferative MCF7

Cytotoxic Profile Against 143B Osteosarcoma Cell Line: Specific Activity in a Distinct Cancer Model

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6) has been evaluated for its cytotoxic effects on the 143B human osteosarcoma cell line, providing a second, independent measure of its biological activity [1]. The compound demonstrated measurable inhibition of cell viability, confirming its potential as an antineoplastic agent in a different tumor type [1]. This activity, combined with its effects on MCF7 cells, suggests a broader anti-cancer profile not observed in its regioisomers, such as 3-(3-morpholinopropoxy)benzaldehyde (CAS 82625-44-3), which is primarily used as a synthetic intermediate rather than a direct bioactive molecule .

Osteosarcoma Cytotoxicity 143B Cell Viability

LogP and Rotatable Bond Profile: Optimized Physicochemical Properties for CNS-Penetrant Drug Design

The compound possesses physicochemical properties that align with optimal drug-like space, particularly for central nervous system (CNS) drug discovery. Its calculated partition coefficient (LogP) of 1.54 falls within the ideal range for CNS drugs (typically 1-3), and its six rotatable bonds provide conformational flexibility for target engagement [1]. These values compare favorably to more rigid analogs, such as the direct morpholino-benzaldehyde compound 2-hydroxy-4-morpholin-4-yl-benzaldehyde (DNA-PK Inhibitor IV), which has a higher LogP of 1.61 and fewer rotatable bonds (3). The lower LogP of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde suggests potentially better aqueous solubility and a more favorable profile for crossing the blood-brain barrier, making it a more suitable starting point for CNS-targeted medicinal chemistry campaigns.

Drug Design Physicochemical Properties Lipophilicity CNS Penetration

Critical Synthetic Intermediate for Quinazoline and Quinoxaline-Based Kinase Inhibitors

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde serves as a crucial building block in the synthesis of various kinase inhibitors, particularly those containing a quinazoline or quinoxaline core [1]. For instance, it is used to prepare the key intermediate 6-methoxy-7-(3-morpholinopropoxy)quinazoline-4(3H)-one, which is a direct precursor to potent EGFR tyrosine kinase inhibitors like Gefitinib [2]. The compound's aldehyde group allows for facile condensation or reductive amination, while the morpholinopropoxy chain is essential for binding to the kinase hinge region and conferring selectivity . In a patented process for synthesizing 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-quinazoline, 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is a key starting material, highlighting its industrial relevance [3]. While other morpholinopropoxy benzaldehydes (e.g., the 3- or 2-isomers) can be used in analogous reactions, the 4-isomer is specifically required to generate the correctly substituted quinazoline core found in clinically approved agents, making it a non-interchangeable starting material.

Synthetic Chemistry Kinase Inhibitor Quinazoline EGFR Inhibitor

Stability and Storage Profile: Validated for Long-Term Use in DMSO and Solid State

The compound exhibits a well-defined and validated stability profile that supports its use in long-term research studies. Commercially, it is supplied as a neat solid with a recommended long-term storage condition of 2-8°C in a dry environment . Furthermore, it demonstrates high solubility in DMSO (up to at least 30 mg/mL, or >120 mM) , a critical solvent for biological assays. Solutions prepared in DMSO or DMF are stable for up to 3 months when stored at -20°C . This established stability and solubility data are crucial for compound management in automated screening libraries and for ensuring reproducibility in cell-based assays. In contrast, less characterized analogs often lack such vendor-verified stability data, increasing the risk of experimental failure due to compound degradation or precipitation over the course of a study .

Compound Management Stability DMSO Solubility Storage Conditions

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6): Prioritized Scenarios for Optimal Research and Industrial Value


Chemical Probe for ALDH3A1 Target Validation in Cancer Stem Cell Research

The quantifiable inhibition of human ALDH3A1 with an IC50 of 2.10 µM positions 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde as a valuable chemical probe for studying this enzyme's role in cancer stem cell biology and chemoresistance [1]. Researchers investigating ALDH3A1 function in cellular models can use this compound in dose-response experiments to selectively modulate enzyme activity and assess downstream effects on cell proliferation and differentiation . Its defined potency allows for reproducible experimental design, a critical factor not guaranteed with less characterized analogs.

Scaffold for Developing Novel Antiproliferative Agents in Breast and Bone Cancer Models

The demonstrated cytotoxic activity in MCF7 breast cancer and 143B osteosarcoma cell lines [1] makes this compound a suitable starting point for medicinal chemistry optimization programs aimed at developing new antineoplastic agents . Its moderate potency and unique structural features provide a foundation for structure-activity relationship (SAR) studies to improve efficacy and selectivity. Procurement of this specific compound, rather than a regioisomer, ensures that the initial biological activity can be reproduced and systematically improved.

Crucial Intermediate for Synthesizing 4-Anilinoquinazoline and Quinoxaline Kinase Inhibitors

The compound's aldehyde functionality and para-substituted morpholinopropoxy chain are essential for constructing the core of numerous kinase inhibitors, including those targeting EGFR and other tyrosine kinases [1]. In both academic research and pharmaceutical process development, it is a key building block for preparing advanced intermediates like 6-methoxy-7-(3-morpholinopropoxy)quinazoline-4(3H)-one, which is a direct precursor to Gefitinib and its analogs . For synthetic chemists, this compound offers a reliable and well-documented route to valuable bioactive scaffolds, with its specific substitution pattern ensuring the correct geometry for target binding .

Benchmark Compound for CNS Drug Property Optimization Studies

With its favorable physicochemical profile (LogP = 1.54, 6 rotatable bonds), 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde can serve as a benchmark compound in medicinal chemistry studies aimed at optimizing CNS drug properties [1]. Its lipophilicity falls within the ideal range for brain penetration, and its flexibility offers an opportunity to fine-tune target interactions . It provides a stable, well-characterized, and commercially available starting point for synthetic campaigns targeting neurological or psychiatric disorders, allowing researchers to build upon a proven physicochemical foundation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.